molecular formula C16H21NO4S B8200685 rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide

rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide

Cat. No.: B8200685
M. Wt: 323.4 g/mol
InChI Key: LKDXBWHTSMGFRA-GDBMZVCRSA-N
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Description

This compound is a heterocyclic sulfone derivative featuring a thieno[3,4-c]pyrrole core substituted with a benzyl group and an ethyl carboxylate ester. Its stereochemistry (3aS,6aR) is critical for chiral specificity in drug intermediates. The compound is likely utilized as a building block in medicinal chemistry, particularly for designing enzyme inhibitors or receptor modulators due to its rigid bicyclic structure and polar sulfone group .

Properties

IUPAC Name

ethyl (3aS,6aR)-5-benzyl-2,2-dioxo-3,4,6,6a-tetrahydro-1H-thieno[3,4-c]pyrrole-3a-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO4S/c1-2-21-15(18)16-11-17(8-13-6-4-3-5-7-13)9-14(16)10-22(19,20)12-16/h3-7,14H,2,8-12H2,1H3/t14-,16-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKDXBWHTSMGFRA-GDBMZVCRSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C12CN(CC1CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@]12CN(C[C@@H]1CS(=O)(=O)C2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide typically involves multiple steps:

    Formation of the Thieno[3,4-c]pyrrole Core: This can be achieved through a cyclization reaction involving a suitable precursor such as a 2-aminothiophene derivative and a carbonyl compound under acidic or basic conditions.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides in the presence of a base.

    Esterification: The carboxylate group is introduced through esterification, often using ethyl alcohol and an acid catalyst.

    Oxidation to Form the Dioxide: The final step involves the oxidation of the thieno[3,4-c]pyrrole core to introduce the 2,2-dioxide functionality, typically using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo further oxidation reactions, potentially modifying the thieno[3,4-c]pyrrole core or the benzyl group.

    Reduction: Reduction reactions can be used to modify the dioxide functionality or other reducible groups within the molecule.

    Substitution: The benzyl group and other substituents can be replaced through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Benzyl halides, bases like sodium hydroxide or potassium carbonate.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development, particularly in the areas of anti-inflammatory and anticancer research.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its applications might extend to the production of specialty chemicals and advanced polymers.

Mechanism of Action

The mechanism by which rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide exerts its effects is likely related to its ability to interact with specific molecular targets. These interactions could involve binding to enzymes or receptors, thereby modulating their activity. The exact pathways would depend on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

Methyl Ester Analog: rel-Methyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide

Structural Differences :

  • Ester Group : The methyl ester analog substitutes the ethyl group with a methyl group, altering lipophilicity and metabolic stability.
  • Synthesis: Both compounds likely follow similar synthetic routes, but the methyl variant may use methyl cyanoacetate instead of ethyl cyanoacetate in key steps, as seen in analogous procedures .
  • Applications : While both serve as intermediates, the ethyl ester’s longer alkyl chain may improve solubility in organic solvents, favoring specific reaction conditions .

Pyrrolo-Triazolo-Pyrazine Derivatives ()

Example : (1R,3R,4S)-3-Ethyl-4-(6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)-cyclopentanecarbonitrile

  • Core Structure: A fused triazolo-pyrazine system instead of thieno-pyrrole, offering distinct π-π stacking capabilities.
  • Functional Groups: Cyano and ethyl groups dominate, lacking the sulfone’s electron-withdrawing effects.

Data Table: Structural and Functional Comparison

Compound Name Core Structure Key Functional Groups Synthesis Highlights Applications
Target Ethyl Ester Sulfone Thieno[3,4-c]pyrrole Ethyl ester, benzyl, sulfone Oxidation of thiophene to sulfone; esterification Pharmaceutical intermediates
Methyl Ester Analog Thieno[3,4-c]pyrrole Methyl ester, benzyl, sulfone Methyl cyanoacetate in synthesis Intermediate optimization
Biotin Intermediate () Thieno[3,4-d]imidazole Hydroxy, benzyl DIBAL-H reduction, hydrogenation d-Biotin synthesis
Pyrrolo-Triazolo-Pyrazine () Pyrrolo-triazolo-pyrazine Cyano, ethyl Fused heterocycle assembly Kinase/GPCR modulation

Key Research Findings

  • Synthetic Flexibility: The ethyl ester sulfone’s synthesis can leverage methods from , where ethyl cyanoacetate and elemental sulfur are used to construct thiophene precursors, later oxidized to sulfones .
  • Stereochemical Control : highlights the importance of stereoselective reductions (e.g., DIBAL-H) in analogous systems, suggesting similar strategies for the target compound’s chiral centers .
  • Pharmacological Potential: The sulfone group’s electron-withdrawing nature may enhance binding affinity in enzyme active sites, as seen in sulfonamide drugs .

Biological Activity

rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylate 2,2-dioxide, identified by its CAS number 2696257-50-6, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H21NO4SC_{16}H_{21}NO_4S, with a molecular weight of 323.41 g/mol. The compound features a thieno[3,4-c]pyrrole core structure which is known for its diverse biological properties.

PropertyValue
Molecular FormulaC₁₆H₂₁NO₄S
Molecular Weight323.41 g/mol
Purity95%
CAS Number2696257-50-6

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrrole-based compounds. For instance, derivatives similar to rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole have shown significant cytotoxic effects against various cancer cell lines. In particular, compounds with similar structural motifs have been reported to induce apoptosis in A549 and HeLa cell lines through the generation of reactive oxygen species (ROS) and downregulation of anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Antimicrobial Activity

Pyrrole derivatives have also been investigated for their antimicrobial properties. Research indicates that certain substituted pyrroles exhibit moderate antibacterial activity against both gram-positive and gram-negative bacteria . The presence of specific functional groups in the structure can enhance this activity.

The mechanism by which rel-Ethyl (3aS,6aR)-5-benzyltetrahydro-1H-thieno[3,4-c]pyrrole exerts its biological effects may involve inhibition of key enzymes or pathways involved in cell proliferation and survival. For example, studies on related compounds have demonstrated their ability to inhibit kinases such as EGFR and AURKA, which are crucial for cancer cell growth and survival .

Case Studies

  • Study on Cytotoxicity : A study conducted by Lee et al. synthesized a series of pyrrole derivatives and evaluated their antiproliferative activity against human cancer cell lines including MCF-7 and HCT116. The most active compounds exhibited GI50 values in the micromolar range .
  • Antimicrobial Evaluation : Another study assessed the antimicrobial efficacy of pyrrole derivatives against various bacterial strains. The results indicated that certain compounds showed significant inhibition zones in disk diffusion assays .

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